2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine
Overview
Description
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolyl and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-4-(1H-pyrazol-3-yl)pyrimidine
- 2-(methylthio)-4-(1H-imidazol-4-yl)pyrimidine
- 2-(methylthio)-4-(1H-triazol-4-yl)pyrimidine
Uniqueness
2-(methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is unique due to the specific positioning of the pyrazolyl group on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and chemical properties compared to its analogs.
Biological Activity
2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including kinases and enzymes involved in cancer progression and inflammation. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cells such as A549 (lung cancer) and MCF7 (breast cancer).
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 0.08 | Induction of apoptosis |
MCF7 | 3.79 | Inhibition of cell proliferation |
These findings suggest that the compound may act as a potent anticancer agent through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Model | Effect |
---|---|
Lipopolysaccharide (LPS) induced inflammation | Reduction in TNF-α and IL-6 levels |
This anti-inflammatory effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens. Results indicate significant activity against both bacterial and fungal strains.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
C. albicans | 64 |
These results underscore the potential use of the compound as an antimicrobial agent .
Case Studies
- Anticancer Study : A study conducted by Wei et al. demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxic effects on A549 cell lines with an IC50 value of 0.08 µM .
- Anti-inflammatory Research : In a model of LPS-induced inflammation, the compound effectively reduced levels of TNF-α and IL-6, indicating its potential for treating inflammatory diseases .
- Antimicrobial Efficacy : Research indicated that this compound had a broad spectrum of activity against various microbial strains, suggesting its utility in developing new antimicrobial therapies .
Properties
IUPAC Name |
2-methylsulfanyl-4-(1H-pyrazol-4-yl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-13-8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWENFCNISTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259102 | |
Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-38-8 | |
Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77168-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-(1H-pyrazol-4-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.